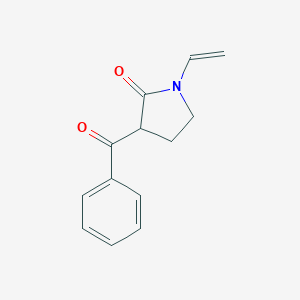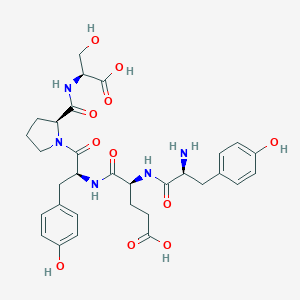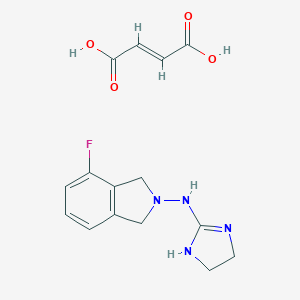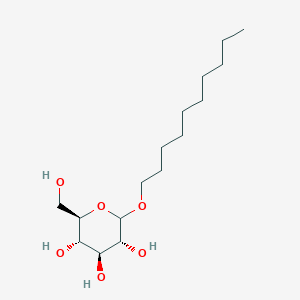
Decyl glucoside
Overview
Description
Cefteram pivoxil is a semi-synthetic, third-generation cephalosporin antibiotic. It is a prodrug ester of cefteram, designed to enhance oral bioavailability. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it useful in treating various bacterial infections .
Mechanism of Action
Target of Action
Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair. It is used in a variety of cosmetic formulations, including baby shampoos and products for individuals with sensitive skin . Its role is to cleanse the skin and hair by helping to reduce the surface tension between two phases, such as between a liquid and a solid or between two liquids .
Mode of Action
This compound works by creating a gentle micelle structure that attracts and suspends dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . Unlike harsh sulfate-based cleansers that can leave skin feeling stripped, this compound’s micelles act more like magnets, effectively removing unwanted materials without causing irritation . It also acts as an emulsion stabilizer, helping to prevent the separation of ingredients in a product .
Biochemical Pathways
This compound is produced by the reaction of glucose from corn starch with the fatty alcohol decanol, which is derived from coconut . This reaction creates a highly biodegradable solution that is tolerant to electrolytes . .
Pharmacokinetics
It is known to be a water-soluble surfactant, which means it is designed to wash off easily without leaving residue that could block pores .
Result of Action
The primary result of this compound’s action is the effective cleansing of the skin and hair. It removes dirt, oil, and impurities, leaving the skin feeling clean and refreshed . It also helps to hydrate and protect the skin from drying out . Furthermore, it enhances the efficacy of beauty products by allowing for a more seamless application and absorption .
Action Environment
This compound is considered to be environmentally friendly. It is biodegradable and derived from renewable resources, making it a sustainable choice for eco-conscious consumers As with all ingredients, the ph, temperature, and other factors in the formulation can affect its performance .
Biochemical Analysis
Biochemical Properties
Decyl glucoside functions as a surfactant in cosmetics . It has excellent foaming capacity and good dermatological compatibility . It can be used alongside other glucosides to enhance the foam and skin conditioning properties . It can also be used in ionic formulations to add foam depth and emulsifying properties .
Cellular Effects
This compound is known for its excellent foaming capacity and is very skin-friendly . It is often used on just any skin type and is a suitable co-surfactant in many cleansing products . It is considered ideal for sensitive skin types . It helps in removing dirt, oil and hydrates the skin/scalp well . It has emulsifying properties and nourishes the body well .
Molecular Mechanism
This compound is an alkyl glucoside made from a glucose reaction from the corn starch with fatty alcohol . It is a type of surfactant that works as a solubilizer, emulsifier, and a foaming detergent . This reaction creates a highly biodegradable solution that is tolerant to electrolytes .
Temporal Effects in Laboratory Settings
This compound is self-preserved and contains no added preservatives . The turbidity of the product is attributable to a combination of its magnesium oxide content (max. 500 ppm magnesium) and the high pH value at which it is supplied .
Metabolic Pathways
This compound is a product of the reaction of glucose from corn starch with the fatty alcohol decanol
Transport and Distribution
This compound is a water-soluble surfactant, which means it’s designed to wash off easily without leaving residue that could block pores
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefteram pivoxil typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material. The process involves several steps:
Reaction with Methyl-Substituted Tetrazole: 7-ACA reacts with methyl-substituted tetrazole to form an intermediate.
Protection with Diazodiphenylmethane: The intermediate is then protected using diazodiphenylmethane.
Amide Formation: The protected intermediate undergoes amide formation with thiazole carboxylic acid.
Deprotection: The final step involves deprotection using trifluoroacetic acid to yield cefteram.
Industrial Production Methods: Industrial production of cefteram pivoxil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cefteram pivoxil undergoes various chemical reactions, including:
Hydrolysis: Upon administration, cefteram pivoxil is hydrolyzed in the intestinal tract to release the active compound, cefteram.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Hydrolysis: This reaction typically occurs in the presence of water and enzymes in the intestinal tract.
Substitution Reactions: These reactions may involve reagents such as acids, bases, or other nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Cefteram pivoxil has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Research on cefteram pivoxil includes its effects on bacterial cell walls and its interactions with penicillin-binding proteins.
Comparison with Similar Compounds
Cefditoren pivoxil: Another third-generation cephalosporin with a similar spectrum of activity.
Cefcapene pivoxil: This compound is used for treating chronic respiratory tract infections and has comparable efficacy to cefteram pivoxil.
Uniqueness: Cefteram pivoxil is unique due to its high oral bioavailability and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its ability to effectively treat a wide range of bacterial infections makes it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860442 | |
| Record name | Decyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


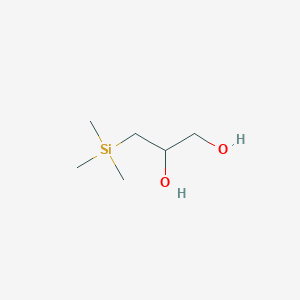

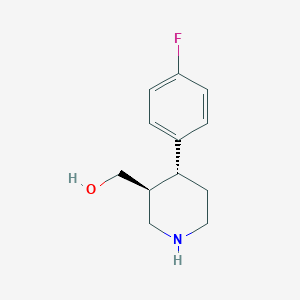
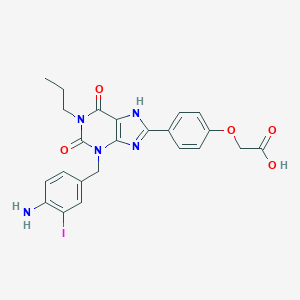
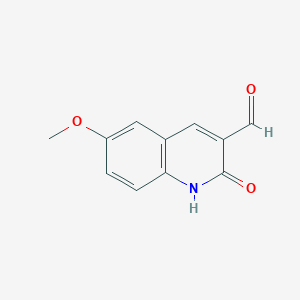
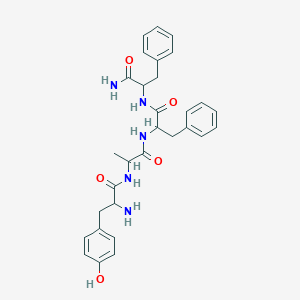
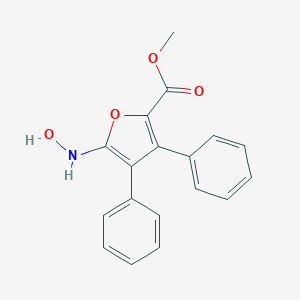
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
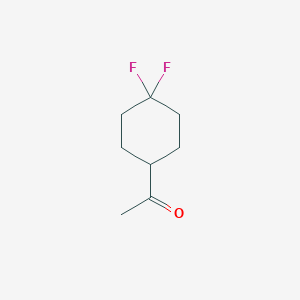
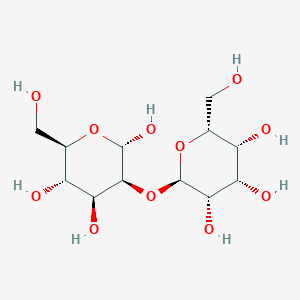
![5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione](/img/structure/B37508.png)
